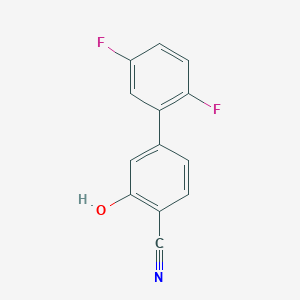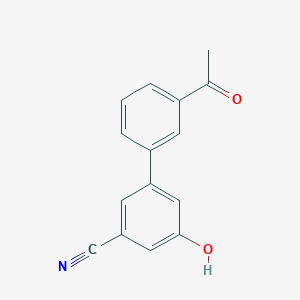
5-(4-Acetylphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Acetylphenyl)-2-cyanophenol, 95% (5-APC) is an organocyanide compound that is widely used in scientific research. It is a colorless to pale yellow solid with an aromatic odor. 5-APC is a versatile compound with a variety of applications in the fields of chemistry, biology, and medicine. It is used as a reagent in organic synthesis, as a fluorescent probe for imaging, and as a drug target in drug discovery. 5-APC has also been used in the development of new materials and in the study of enzyme-mediated reactions.
Mécanisme D'action
The mechanism of action of 5-(4-Acetylphenyl)-2-cyanophenol, 95% is not entirely understood. It is believed to interact with proteins and enzymes in the cell, and it has been shown to inhibit the activity of certain enzymes. It has also been shown to interact with DNA and RNA, and it has been used as a fluorescent probe for imaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-2-cyanophenol, 95% are not well understood. It has been shown to inhibit the activity of certain enzymes, and it has been used as a fluorescent probe for imaging. It has also been used in the study of enzyme-mediated reactions, and it has been used in the development of new materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments include its versatility, its low cost, and its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 5-(4-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments. It is a highly reactive compound, and it can react with other compounds in the reaction mixture. It can also be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for 5-(4-Acetylphenyl)-2-cyanophenol, 95% research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be conducted into the development of new materials using 5-(4-Acetylphenyl)-2-cyanophenol, 95%, as well as its potential use in the study of enzyme-mediated reactions. Finally, research into the synthesis of 5-(4-Acetylphenyl)-2-cyanophenol, 95% and its derivatives could lead to improvements in its cost-effectiveness and stability.
Méthodes De Synthèse
5-(4-Acetylphenyl)-2-cyanophenol, 95% can be synthesized by the reaction of 4-acetylphenol and sodium cyanide in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization. The yield of the product is typically in the range of 95-97%.
Applications De Recherche Scientifique
5-(4-Acetylphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent probe for imaging, a reagent in organic synthesis, and a drug target in drug discovery. 5-(4-Acetylphenyl)-2-cyanophenol, 95% has also been used in the development of new materials, such as nanomaterials, and in the study of enzyme-mediated reactions.
Propriétés
IUPAC Name |
4-(4-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-2-4-12(5-3-11)13-6-7-14(9-16)15(18)8-13/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOLTYXYHWLJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684747 |
Source


|
| Record name | 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylphenyl)-2-cyanophenol | |
CAS RN |
1261983-17-8 |
Source


|
| Record name | 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














